

Physical and chemical characteristics of (2-Acetyl-4-methylpentyl)trimethylammonium lodide

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| Compound of Interest | | |
|----------------------|--------------------------------|-----------|
| | (2-Acetyl-4- | |
| Compound Name: | methylpentyl)trimethylammonium | |
| | lodide | |
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An In-depth Technical Guide to (2-Acetyl-4-methylpentyl)trimethylammonium Iodide

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **(2-Acetyl-4-methylpentyl)trimethylammonium lodide**, a known impurity of the pharmaceutical agent Tetrabenazine. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

(2-Acetyl-4-methylpentyl)trimethylammonium iodide is a quaternary ammonium compound identified as a process-related impurity in the synthesis of Tetrabenazine[1]. Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease. The presence of impurities in active pharmaceutical ingredients (APIs) can impact their efficacy and safety, making the characterization and control of such impurities a critical aspect of drug development and manufacturing.

Chemical and Physical Properties



A summary of the known chemical and physical properties of (2-Acetyl-4-methylpentyl)trimethylammonium lodide is presented below.

Table 1: Chemical Identifiers and Properties

| Property | Value |
|-------------------|--|
| IUPAC Name | (2-acetyl-4-methylpentyl)- trimethylazanium;iodide[2] |
| Synonyms | 2-Acetyl-N,N,N,4-tetramethyl-1-pentanaminium lodide; 3-((dimethylamino)methyl)-5-methylhexan-2-one methiodide[2] |
| CAS Number | 1069-62-1 |
| Molecular Formula | C11H24INO[3] |
| Molecular Weight | 313.22 g/mol [4] |
| Appearance | White to Off-white Solid/Powder |
| Melting Point | >169 °C (decomposition)[2], 180-181 °C[3] |
| Solubility | Slightly soluble in DMSO and heated Methanol[2] |
| Stability | Hygroscopic; should be stored under an inert atmosphere[2] |

Synthesis and Formulation

Detailed experimental protocols for the synthesis of (2-Acetyl-4-

methylpentyl)trimethylammonium lodide are not extensively available in peer-reviewed literature. However, its formation is associated with the synthesis of Tetrabenazine. One potential synthetic route involves the quaternization of a tertiary amine precursor. A patent describes the synthesis of 3-((dimethylamino)methyl)-5-methyl-2-hexanone, a potential precursor to the target molecule.

Hypothetical Synthesis Workflow:



The synthesis could potentially proceed via a Mannich reaction to form the tertiary amine precursor, followed by quaternization with methyl iodide.



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A potential synthetic workflow for the target compound.

Analytical Characterization

The analytical characterization of pharmaceutical impurities is crucial for quality control. While specific spectroscopic data for (2-Acetyl-4-methylpentyl)trimethylammonium lodide is not publicly available, standard analytical techniques would be employed for its identification and quantification.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |
|---|--|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the impurity in Tetrabenazine samples. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation through fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation (¹ H and ¹³ C NMR). |
| Infrared (IR) Spectroscopy | Identification of functional groups. |

Experimental Protocol: Forced Degradation Studies of Tetrabenazine

Foundational & Exploratory

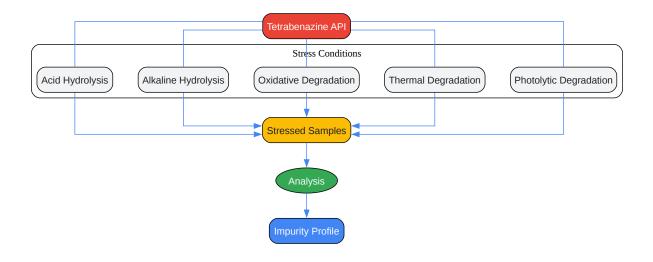




Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. A general protocol for the forced degradation of Tetrabenazine, which could lead to the formation or detection of impurities like (2-Acetyl-4-methylpentyl)trimethylammonium lodide, is as follows:

- Preparation of Stock Solution: Accurately weigh and dissolve Tetrabenazine in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.5 N HCl and heat at 60°C for a specified period (e.g., 14 hours).
 - Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.5 N NaOH and keep at room temperature for a specified period (e.g., 62 hours).
 - Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
 - Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 70°C).
 - Photolytic Degradation: Expose the stock solution to UV light.
- Sample Analysis: After the specified stress period, neutralize the acidic and basic samples.
 Analyze all samples using a validated stability-indicating HPLC method coupled with a mass spectrometer to separate and identify the degradation products.





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Workflow for forced degradation studies of Tetrabenazine.

Biological Context: An Impurity of a VMAT2 Inhibitor

As of the current literature, there is no specific information on the biological activity or the direct interaction of **(2-Acetyl-4-methylpentyl)trimethylammonium lodide** with any biological targets. Its significance lies in its presence as an impurity in Tetrabenazine.

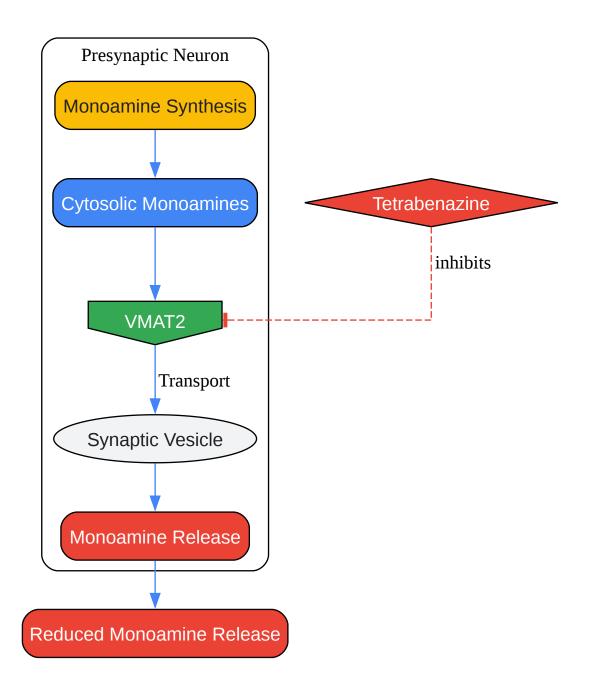
Tetrabenazine's primary mechanism of action is the reversible inhibition of Vesicular Monoamine Transporter 2 (VMAT2)[5]. VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons. Its function is to transport monoamines, such as dopamine, serotonin, and norepinephrine, from the cytoplasm into the vesicles for storage and subsequent release.

By inhibiting VMAT2, Tetrabenazine depletes the stores of these neurotransmitters, leading to a reduction in their release into the synaptic cleft. This modulation of monoaminergic



neurotransmission is the basis for its therapeutic effect in hyperkinetic movement disorders.

Signaling Pathway of Tetrabenazine's Action:



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Mechanism of VMAT2 inhibition by Tetrabenazine.

The presence of **(2-Acetyl-4-methylpentyl)trimethylammonium lodide** as an impurity necessitates its careful monitoring in Tetrabenazine formulations to ensure that it does not



interfere with the therapeutic action of the drug or cause any untoward effects.

Conclusion

(2-Acetyl-4-methylpentyl)trimethylammonium lodide is a relevant compound in the context of pharmaceutical analysis and quality control due to its status as an impurity of Tetrabenazine. While detailed information on its synthesis and biological activity is limited, this guide provides a summary of its known physical and chemical properties. The provided workflows and diagrams illustrate the context in which this compound is studied and highlight the importance of impurity profiling in drug development. Further research into the specific biological effects of this and other pharmaceutical impurities is warranted to ensure the continued safety and efficacy of therapeutic agents.

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